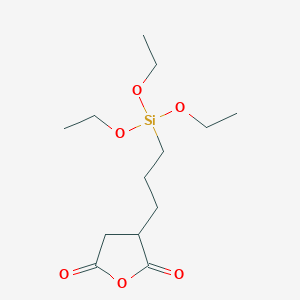

3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-(3-triethoxysilylpropyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6Si/c1-4-16-20(17-5-2,18-6-3)9-7-8-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMUOPCQNLBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869120 | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild odor; | |

| Record name | 3-(Triethoxysilyl)propylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93642-68-3 | |

| Record name | Triethoxysilylpropylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93642-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-(3-(triethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093642683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Triethoxysilyl Propylsuccinic Anhydride

Direct Synthesis Approaches

Direct synthesis of 3-(triethoxysilyl)propylsuccinic anhydride (B1165640) (TESPSA) involves the reaction of specific precursors to form the target molecule. This approach is fundamental to producing the compound for various applications.

The synthesis of TESPSA typically involves the hydrosilylation of allyl succinic anhydride with triethoxysilane. The stoichiometry of this reaction is crucial for maximizing yield and purity. An equimolar ratio of the reactants is generally employed to ensure complete conversion.

| Reactant | Role |

| Allyl Succinic Anhydride | Provides the succinic anhydride and allyl functionalities |

| Triethoxysilane | Source of the triethoxysilyl group |

The hydrosilylation reaction is facilitated by a catalyst, often a platinum-based complex like Karstedt's catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent side reactions. The temperature is carefully controlled to optimize the reaction rate and minimize the formation of byproducts.

Indirect Synthesis and Modification Routes

Beyond direct synthesis, TESPSA is extensively used in indirect routes to modify surfaces and create new materials.

TESPSA is a key reagent for the surface modification of silica (B1680970) nanoparticles. researchgate.net The reactive triethoxysilyl group of TESPSA can covalently bond with the silanol (B1196071) (Si-OH) groups present on the surface of silica. researchgate.net This process grafts the succinic anhydride functionality onto the nanoparticle surface, altering its chemical properties and enabling further reactions. researchgate.net

Research has shown that the extent of this surface modification can be controlled. For instance, it has been demonstrated that approximately half of the available surface silanol groups on silica nanoparticles react with TESPSA. researchgate.net This modification is confirmed through various analytical techniques, including elemental analysis, FTIR, and 1H NMR spectroscopy. researchgate.net The introduction of the anhydride groups allows these modified nanoparticles to be used as curing agents for materials like epoxy resins. researchgate.net

| Parameter | Observation | Reference |

| Reactants | Silica Nanoparticles, 3-(triethoxysilyl)propylsuccinic anhydride | researchgate.net |

| Reaction Type | Covalent attachment via reaction between surface Si-OH and TESPSA's ethoxy groups | researchgate.net |

| Grafting Efficiency | Approximately 50% of surface silanol groups react with TESPSA | researchgate.net |

Polysilsesquioxanes (PSQs) are a class of hybrid organic-inorganic polymers with a silicon-oxygen framework. TESPSA can serve as a precursor for the synthesis of functionalized PSQs through hydrolytic condensation. mdpi.com This process involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which then undergo condensation to build the silsesquioxane network.

New PSQ-based membranes for CO2 separation have been developed by copolymerizing TESPSA with other silane (B1218182) precursors like bis(triethoxysilyl)ethane (BTESE). mdpi.com During this process, the succinic anhydride unit can undergo ring-opening reactions with water or ethanol (B145695). mdpi.com

The hydrolysis and condensation reactions in the formation of PSQs are typically catalyzed by either an acid or a base.

Acid Catalysis : In the presence of an acid catalyst, such as hydrochloric acid (HCl), the hydrolysis of the ethoxy-Si bond is promoted. researchgate.net The resulting silanol (Si-OH) units can themselves act as weak acid catalysts, potentially leading to the hydrolysis of the succinic anhydride ring in TESPSA. mdpi.com

Base Catalysis : Base catalysts, on the other hand, tend to favor the condensation reaction, leading to a more cross-linked network structure. The choice of catalyst significantly influences the final structure and properties of the resulting polysilsesquioxane material.

Hydrolytic Condensation for Polysilsesquioxane (PSQ) Formation

Formation of Cage-like Polyhedral Oligomeric Silsesquioxanes (POSS)

The synthesis of cage-like polyhedral oligomeric silsesquioxanes (POSS) represents a significant area of interest in materials science, where organosilane precursors like this compound can play a role. The formation of these structures is a known process in organosilicon chemistry. researchgate.net

The cyclization of alkoxysilanes is a fundamental process utilized in the creation of polyhedral polysilsesquioxanes, which include structures like branched polymers, ladder polymers, and octamer cages. researchgate.net POSS molecules with organic functionalities at their vertices are highly sought after as building blocks for hybrid materials. researchgate.net The transformation of these precursors into cage-like structures is often characterized by a higher chemical shift value in 29Si NMR spectroscopy. This shift is attributed to the cyclization process, which alters the valence angles and reduces the positive charge density on the silicon atoms. researchgate.net

During the sol-gel polymerization of similar trifunctional silanes like 3-glycidyloxypropyltrimethoxysilane (GTMS), extensive non-random cyclization occurs, leading to the formation of polyhedral cycles, specifically cubic cages, particularly at the beginning of the reaction. researchgate.net The growth of these polysilsesquioxane structures proceeds through the combination of incompletely condensed cage frameworks. researchgate.net The extent of cage formation is influenced by factors such as dilution, the amount of water, and the type of catalyst used. researchgate.net In some cases, these cage structures can be isolated from the reaction mixture for identification and further use. researchgate.net

Green and Efficient Synthetic Methods in Organosilane Chemistry

The development of environmentally benign and efficient synthetic routes is a key focus in modern chemistry. This section explores such approaches within the realm of organosilane chemistry, relevant to the synthesis of compounds like this compound.

Transition Metal-Free Approaches

Recent research has focused on developing synthetic methods for organosilanes that avoid the use of transition metal catalysts, which can be costly and pose environmental concerns. One such approach involves the use of B(C6F5)3 as a catalyst for hydrosilylation polymerization, enabling the synthesis of alternating silylether–carbosilane copolymers at room temperature. rsc.org This metal-free method utilizes commercially available unsaturated ketones and bis(dimethylsilyl)benzene. rsc.org The proposed mechanism for this reaction involves the activation of the Si-H bond by the borane (B79455) catalyst to generate a hydride and a corresponding silyl (B83357) cation. rsc.org This is followed by a reaction with the carbonyl group to form a silyl enol ether, and subsequently, the silyl cation reacts with the C=C bond. rsc.org

Another transition-metal-free approach involves the synthesis of thiophenes using tert-cyclobutanols and elemental sulfur, demonstrating the formation of C-S bonds under air. researchgate.net While not directly related to silane synthesis, it highlights the trend towards metal-free catalytic systems.

Electrochemical Strategies for Silanol Production

Electrochemical methods offer a green and efficient alternative for the production of silanols, which are key intermediates in organosilicon chemistry. A practical electrochemical method for the selective hydrolysis of hydrosilanes to furnish a diverse range of silanols has been developed. researchgate.net This process operates under mild and neutral reaction conditions with high chemoselectivity and functional-group tolerance. researchgate.net

One specific method employs the inexpensive and commercially available N-hydroxyphthalimide (NHPI) as a hydrogen-atom transfer (HAT) mediator. researchgate.net This electrochemical hydrolysis of hydrosilanes to silanols proceeds at room temperature with high selectivity, accommodating a broad substrate scope and being applicable to the late-stage functionalization of complex molecules. researchgate.net The addition of NHPI is crucial as it promotes the generation of silyl cation species. researchgate.net

Electrochemical processes are also being explored for the production of silicon itself, which is a fundamental component of organosilanes. bohrium.comnih.gov These methods, such as electrorefining, electrowinning, and solid-state reduction, offer potential advantages like high electricity utilization efficiency and the use of low-cost raw materials like silica. nih.gov

Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. A key reaction is the hydrolysis of the triethoxysilyl group.

Ring-Opening Reaction of the Succinic Anhydride Moiety

The succinic anhydride ring in TESPSA provides a reactive site for various nucleophilic addition reactions, leading to the formation of new functional groups. cymitquimica.comrsc.org This allows for the covalent attachment of a wide array of organic molecules to the silane-modified surface.

The succinic anhydride functionality readily reacts with primary and secondary amines in a ring-opening reaction to form a stable amide bond. rsc.org This reaction is highly efficient and is a common strategy for immobilizing amino-terminated molecules, such as proteins and antibodies, onto surfaces. rsc.org The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a carboxylic acid group at the other end of the opened ring. rsc.org This method is advantageous as it often proceeds under mild conditions and does not require additional coupling agents. rsc.org

In the presence of water, the succinic anhydride ring can undergo hydrolysis to yield two carboxylic acid groups. rsc.org This reaction can be a competing process, especially in aqueous environments. rsc.org The formation of these carboxyl groups can be useful in its own right, as they can be used for further chemical modifications or to alter the surface properties, for instance, by creating a negatively charged surface. researchgate.net However, if the goal is to react the anhydride with another nucleophile, hydrolysis must be carefully controlled. rsc.org

The succinic anhydride ring can also be opened by alcohols to form an ester and a carboxylic acid. byjus.com This reaction, a form of esterification, typically requires an acid catalyst to protonate a carbonyl oxygen of the anhydride, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of the other portion of the anhydride as a leaving group, which then becomes a carboxylic acid. youtube.com This pathway allows for the introduction of ester functionalities onto the modified surface.

Table 2: Ring-Opening Reactions of the Succinic Anhydride Moiety

| Reactant | Product Functional Groups | Reaction Description |

| **Amine (R'-NH₂) ** | Amide and Carboxylic Acid | Nucleophilic attack by the amine opens the anhydride ring, forming a stable amide linkage. rsc.org |

| Water (H₂O) | Two Carboxylic Acids | Hydrolysis of the anhydride ring results in the formation of a dicarboxylic acid. rsc.org |

| Alcohol (R'-OH) | Ester and Carboxylic Acid | In the presence of an acid catalyst, the alcohol acts as a nucleophile, opening the ring to form an ester. byjus.comyoutube.com |

Cross-linking Mechanisms

The dual reactivity of TESPSA allows for various cross-linking mechanisms, which are crucial for enhancing the mechanical properties and durability of composite materials. cymitquimica.comgelest.com Cross-linking can occur through several pathways.

One primary mechanism involves the condensation of the triethoxysilyl groups, as previously described. When multiple TESPSA molecules are in proximity, their silanol groups can condense with each other to form a robust polysiloxane network. This creates a cross-linked inorganic layer.

Applications of 3 Triethoxysilyl Propylsuccinic Anhydride in Composite Materials and Surface Functionalization

Integration of Organic and Inorganic Materials

The primary function of TESPSA in composite materials is to act as a molecular bridge, creating a durable link between an inorganic filler or reinforcement (such as glass fibers or silica (B1680970) nanoparticles) and an organic polymer matrix. The triethoxysilyl group of the TESPSA molecule hydrolyzes in the presence of moisture to form silanol (B1196071) groups, which then condense with hydroxyl groups present on the surface of inorganic materials, forming stable siloxane bonds (Si-O-Si). The succinic anhydride (B1165640) end of the molecule is then available to react with the polymer matrix, forming strong covalent bonds and ensuring a seamless integration of the two phases.

Enhanced Adhesion and Compatibility

The formation of a strong interfacial bond is critical to the performance of composite materials. Without a coupling agent like TESPSA, the adhesion between the hydrophilic inorganic filler and the hydrophobic organic polymer is often weak, leading to poor stress transfer and premature failure of the composite. TESPSA significantly improves this adhesion by creating a chemically compatible interface. This enhanced compatibility not only strengthens the bond between the filler and the matrix but also improves the dispersion of the filler within the matrix, preventing agglomeration and leading to a more homogenous and robust material.

Research has demonstrated the effectiveness of TESPSA in improving the adhesion of various composite systems. For instance, studies on epoxy-based composites have shown a significant increase in lap shear strength when TESPSA is used to treat the inorganic reinforcement.

Table 1: Effect of TESPSA on the Lap Shear Adhesion Strength of an Epoxy Composite

| Treatment | Lap Shear Strength (MPa) | Improvement (%) |

|---|---|---|

| Untreated | 25.3 ± 2.1 | - |

| TESPSA Treated | 42.8 ± 3.5 | 69.2 |

Improved Mechanical Properties of Composites

The enhanced adhesion and compatibility afforded by TESPSA directly translate to improved mechanical properties of the final composite material. By ensuring efficient stress transfer from the polymer matrix to the reinforcing filler, TESPSA helps to maximize the load-bearing capacity of the composite. This results in significant improvements in properties such as tensile strength, flexural modulus, and impact resistance.

Numerous studies have quantified the impact of TESPSA on the mechanical performance of various composites. For example, in glass fiber-reinforced epoxy composites, the addition of TESPSA has been shown to lead to a notable increase in both tensile strength and Young's modulus.

Table 2: Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites With and Without TESPSA Treatment

| Property | Untreated Composite | TESPSA-Treated Composite | Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 350 ± 25 | 520 ± 30 | 48.6 |

| Young's Modulus (GPa) | 18.5 ± 1.2 | 25.3 ± 1.5 | 36.8 |

Similarly, the incorporation of TESPSA-functionalized silica nanoparticles into an epoxy matrix has been demonstrated to enhance the mechanical properties of the resulting nanocomposite.

Table 3: Mechanical Properties of Silica Nanoparticle/Epoxy Composites

| Filler Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |

|---|---|---|

| 0 (Neat Epoxy) | 65.2 ± 3.1 | 2.8 ± 0.2 |

| 5 (Untreated Silica) | 72.5 ± 3.8 | 3.5 ± 0.3 |

| 5 (TESPSA-Treated Silica) | 85.4 ± 4.2 | 4.1 ± 0.3 |

Surface Modification and Functionalization Strategies

Beyond its role in bulk composite materials, TESPSA is extensively used to modify and functionalize surfaces, particularly those of siliceous materials like glass and silica nanoparticles. The triethoxysilyl groups readily react with the surface hydroxyl groups of these materials, creating a stable, covalently bound layer of TESPSA molecules. The exposed succinic anhydride groups then provide a versatile platform for the subsequent attachment of a wide range of molecules.

Functionalization of Siliceous Surfaces (e.g., Glass, Silica Nanoparticles)

The ability to tailor the surface chemistry of materials like glass and silica is crucial for a variety of applications, including biosensors, chromatography, and drug delivery. TESPSA provides a straightforward and effective method for introducing reactive anhydride groups onto these surfaces, which can then be used to immobilize other molecules of interest.

A key application of TESPSA-modified surfaces is the covalent immobilization of biomolecules. The succinic anhydride ring readily reacts with primary amine groups present in proteins, antibodies, and nucleic acids, forming a stable amide bond. This method of attachment is highly desirable as it is robust and can be performed under mild conditions, which helps to preserve the biological activity of the immobilized molecule. This technique is widely employed in the development of biosensors and microarrays, where the specific recognition capabilities of the immobilized biomolecules are essential for device function.

Research has demonstrated the high efficiency of this immobilization strategy. For instance, the surface coverage of antibodies on TESPSA-functionalized glass slides has been quantified, showing a significant increase compared to non-functionalized surfaces.

Table 4: Surface Coverage of Immobilized Antibodies on Glass Slides

| Surface Treatment | Antibody Surface Coverage (ng/cm²) |

|---|---|

| Untreated Glass | 15 ± 5 |

| TESPSA-Functionalized Glass | 250 ± 20 |

In the field of biosensing, minimizing the non-specific binding of molecules to the sensor surface is critical for achieving high sensitivity and specificity. Non-specific binding can lead to false-positive signals and a reduced signal-to-noise ratio. The hydrolysis of the succinic anhydride groups on a TESPSA-modified surface creates a high density of carboxylic acid groups. At neutral pH, these groups are deprotonated, creating a negatively charged surface that can repel proteins and other biomolecules through electrostatic interactions, thereby reducing non-specific binding.

Studies have shown that TESPSA-functionalized surfaces exhibit significantly lower non-specific protein adsorption compared to untreated surfaces.

Table 5: Non-Specific Protein Binding on Different Surfaces

| Surface | Non-Specific Protein Adsorption (ng/cm²) |

|---|---|

| Untreated Glass | 120 ± 15 |

| TESPSA-Functionalized Glass (Hydrolyzed) | 10 ± 3 |

Modification of Metal and Metal Oxide Surfaces (e.g., Titanium, Iron Oxide, Aluminum, Zirconium, Tin, Nickel)

3-(triethoxysilyl)propylsuccinic anhydride (TESPSA) is a bifunctional organosilane that serves as a versatile coupling agent for modifying the surfaces of various metals and metal oxides. gelest.com Its unique molecular structure features a triethoxysilyl group at one end and a succinic anhydride group at the other. The triethoxysilyl end can form stable, covalent siloxane bonds (Si-O-Metal) with hydroxyl groups present on the surfaces of materials like titanium, iron oxide, aluminum, zirconium, tin, and nickel. gelest.comrsc.org This reaction is typically initiated by the hydrolysis of the ethoxy groups into reactive silanol groups, which then condense with the surface hydroxyls. The terminal anhydride group provides a reactive site for the subsequent covalent immobilization of other molecules or for altering the surface properties. rsc.org This dual functionality allows TESPSA to act as a molecular bridge, effectively linking inorganic substrates with organic materials.

Induction of Osteoblast Cell Differentiation on Titanium

The surface modification of titanium implants with TESPSA has been shown to positively influence bone formation processes. upc.edu Osteoblasts, the cells responsible for synthesizing bone matrix, are derived from mesenchymal stem cells. upc.edu The surface properties of an implant play a crucial role in guiding this cell differentiation, a process known as osteoinduction. upc.edu

Research has demonstrated that immobilizing an anhydride-functional silane (B1218182) like TESPSA onto titanium surfaces can induce osteoblast cell differentiation. upc.eduresearchgate.netcore.ac.uk In one study, folic acid was covalently attached to titanium substrates that had been pre-treated with hydrochloric acid and TESPSA. researchgate.netmdpi.com This functionalized surface was found to significantly promote the cell adhesion, proliferation, and osteogenic differentiation of mesenchymal stem cells over a short period. researchgate.net Furthermore, in vivo studies showed that this modification could dramatically accelerate bone formation around the implant. researchgate.net The silanized surfaces showed no cytotoxic effects, indicating good biocompatibility. researchgate.net TESPSA-treated surfaces not only favor cell adhesion and spreading but can also serve as an effective platform for anchoring other biomolecules to further enhance osteoblastic differentiation. researchgate.net

Antibacterial Properties of Modified Surfaces

Bacterial infection and subsequent biofilm formation on implant surfaces are major complications, particularly in dental applications, that can lead to implant failure. mdpi.comnih.gov Surface modification with TESPSA has emerged as a promising strategy to confer antibacterial properties to materials like titanium. core.ac.ukmdpi.com The silane itself has been shown to possess inherent biological activities, including antibacterial and osteoinductive effects. mdpi.com

Studies have explored the immobilization of TESPSA on titanium dental implants to inhibit bacterial adhesion. mdpi.comnih.gov The modification process can alter the surface topography and chemistry, for instance, by creating a microporous layer that decreases the contact angle and increases surface free energy. mdpi.com In vitro experiments testing these modified surfaces against specific oral bacteria, such as Streptococcus sanguinis and Lactobacillus salivarius, as well as complete oral plaque, have demonstrated a significant reduction in bacterial adhesion and biofilm formation. mdpi.comnih.gov While the effectiveness varied between single-species and multi-species biofilms, a notable inhibition was observed in all cases. mdpi.comnih.gov Importantly, these antibacterial surfaces did not show cytotoxic effects on human fibroblasts, highlighting their potential for creating safer and more effective dental implants. mdpi.comnih.gov

Table 1: Antibacterial Efficacy of TESPSA-Modified Titanium Surfaces

| Bacterial Model | Outcome | Dead/Live Bacteria Ratio | Reference |

| Mono-species biofilm (S. sanguinis, L. salivarius) | Significant reduction in adhesion and biofilm formation | 0.4 | mdpi.comnih.gov |

| Complete oral biofilm (Multi-species) | Significant reduction in adhesion and biofilm formation | 0.6 | mdpi.comnih.gov |

Stabilization of Magnetic Nanoparticles in Aqueous Media

Iron oxide magnetic nanoparticles have significant potential in various biomedical applications, but their stability in aqueous solutions is a critical challenge. Aggregation of these nanoparticles can compromise their effectiveness. TESPSA, also referred to as succinic silane anhydride (SSA) in some literature, provides an effective solution for surface modification to prevent this aggregation. rsc.org

When used to coat iron oxide nanoparticles, TESPSA's two reactive ends—the anhydride and the siloxy groups—can both interact with the nanoparticle surface. rsc.org This dual reactivity leads to the formation of a discrete and dense polymeric shell around individual nanoparticles. rsc.org This shell formation process can be controlled and subsequently halted by hydrolysis. The resulting modified nanoparticles are water-soluble, carry a negative charge, and exhibit excellent stability in aqueous environments, preventing them from clumping together. rsc.org This stabilization is crucial for the practical application of magnetic nanoparticles in biological systems. nih.gov

Formation of Cross-linked Polymeric Networks

TESPSA plays a significant role in the formation of cross-linked polymeric networks, particularly in organic-inorganic hybrid materials. mdpi.com The primary mechanism for this cross-linking involves the condensation of the triethoxysilyl groups. When multiple TESPSA molecules are present, their silanol groups (formed upon hydrolysis) can condense with each other to create a robust polysiloxane (Si-O-Si) network. This process results in a highly cross-linked inorganic layer or matrix.

This capability is utilized in the creation of polysilsesquioxane (PSQ)-based materials. mdpi.com For example, PSQ membranes for CO2 separation have been prepared by copolymerizing TESPSA with other silane precursors like bis(triethoxysilyl)ethane (BTESE). mdpi.com The succinic anhydride group can also participate in reactions, for instance, by reacting with silanol groups at high temperatures, contributing further to the network structure. mdpi.com The ability of TESPSA to form these durable, cross-linked structures is also leveraged when it is used as a curing agent or hardener for epoxy resins. gelest.comresearchgate.net

Applications in Specific Material Systems

Nanocomposites (e.g., Carbon Nanotubes, Graphene)

The development of advanced nanocomposites often relies on achieving strong interfacial bonding and uniform dispersion of nanofillers within a polymer matrix. nih.govmdpi.com TESPSA, as a coupling agent, can enhance the surface activity of nanoparticles and improve their dispersibility. researchgate.net By modifying the surface of nanofillers, TESPSA can create a covalent bond between the inorganic filler and the organic polymer matrix. researchgate.netresearchgate.net

While direct studies detailing the use of TESPSA specifically with carbon nanotubes (CNTs) and graphene were not prominent in the reviewed literature, its established function with other nanoparticles, like silica, provides a strong indication of its potential in this area. researchgate.netresearchgate.net For instance, TESPSA has been used to modify silica nanoparticles, grafting anhydride groups onto their surface. researchgate.net This modification not only improves the dispersion of the nanoparticles but also enhances their surface activity, enabling them to react further with polymers like epoxy resins to form highly cross-linked nanocomposites with improved thermal properties. researchgate.netresearchgate.net The principles of enhancing filler-matrix interaction and improving dispersion through surface functionalization are directly applicable to carbon-based nanofillers like graphene and CNTs, which are known to improve the mechanical, thermal, and electrical properties of composites. mdpi.comresearchgate.net

Epoxy Resins as Curing Agents

This compound functions as both a hardener and a coupling agent in epoxy resin systems. gelest.com The anhydride group is a well-established class of curing agent for epoxy resins. The curing mechanism involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form a stable ester linkage. This process creates a cross-linked, three-dimensional polymer network.

CO2 Separation Membranes (Polysilsesquioxane-based)

In the field of gas separation, this compound, also referred to as [3-(triethoxysilyl)propyl]succinic anhydride (TESPS), is a key precursor in the synthesis of advanced polysilsesquioxane (PSQ)-based membranes for carbon dioxide (CO2) separation. gelest.comgoogle.com These membranes are prepared through the copolymerization of TESPS with other silane monomers, such as bis(triethoxysilyl)ethane (BTESE), via a sol-gel process. asianpubs.org

The innovative aspect of using TESPS lies in the thermal degradability of its succinic anhydride units. When the prepared PSQ membrane is subjected to calcination at elevated temperatures (e.g., 250°C to 350°C), the anhydride groups undergo thermal degradation. google.com This process results in the liberation of small molecules like CO2, which in turn generates controlled void spaces or pores within the membrane's siloxane network. gelest.com

This ability to tune the microstructure of the membrane is crucial for optimizing its gas separation performance. The generation of these voids can significantly increase the CO2 permeance of the membrane. Research has shown that as calcination temperature is increased, the CO2 permeance rises, although this is often accompanied by a trade-off in CO2/N2 selectivity. google.com For instance, a TESPS-BTESE-based membrane calcined at 250°C exhibited a CO2/N2 permselectivity of 20.2, which slightly decreased to 19.5 when calcined at 350°C; however, the CO2 permeance increased substantially. google.comasianpubs.org This approach allows for the precise engineering of membranes to balance permeability and selectivity for efficient CO2 capture applications.

Table 1: Performance of TESPS-BTESE Polysilsesquioxane Membranes for CO2 Separation

| Calcination Temperature (°C) | CO2 Permeance (mol m⁻² s⁻¹ Pa⁻¹) | CO2/N2 Permselectivity |

|---|---|---|

| 250 | 7.7 x 10⁻⁸ | 20.2 |

Data sourced from studies on polysilsesquioxane-based membranes. google.comasianpubs.org

Soluble Composite Silica Xerogels for Controlled Release

Conventional silica xerogels, while suitable for long-term drug delivery, are often limited in applications requiring short-term release due to their slow dissolution rates and small pore sizes. machconference.org To address this, composite silica xerogels with adjustable degradation rates have been developed using a co-hydrolysis and co-condensation process involving this compound and tetraethoxysilane. machconference.org

In this application, the succinic anhydride group is chosen for its ability to integrate into and cross-link with the silica network under acidic conditions. machconference.org The incorporation of this organosilane into the silica matrix alters its structure and solubility. By adjusting the ratio of the two precursors, the degradation rate of the resulting xerogel can be precisely controlled.

Research has demonstrated that these composite xerogels can be engineered for the controlled release of large molecules, such as proteins, over a short timeframe. Using a model drug, trypsin inhibitor, scientists achieved tailored release profiles ranging from two to seven days. machconference.org This technique expands the utility of sol-gel materials, positioning them as effective carriers for a wide variety of drugs where short-term, controlled release is required.

Functionalized Resins in Rubber Compounds and Tires

In the tire industry, enhancing the interaction between silica filler and the rubber matrix is critical for producing tires with low rolling resistance, high wet grip, and good wear resistance. This compound is used to create silica-reactive functional groups in elastomers like styrene-butadiene rubber (SBR), a common component in tire treads.

The mechanism involves the two distinct reactive ends of the silane molecule. The triethoxysilyl group reacts with the silanol groups present on the surface of the silica filler particles. This reaction, often occurring during the high-temperature mixing stage of rubber compounding, forms a strong, covalent bond between the silane and the filler. Concurrently, the succinic anhydride functional group at the other end of the molecule can interact with the polymer chains of the rubber. This dual action effectively couples the inorganic silica filler to the organic rubber matrix.

This improved filler-polymer interaction leads to better dispersion of the silica within the rubber, preventing the formation of large agglomerates that can be detrimental to performance. asianpubs.org Enhanced silica dispersion is directly linked to a reduction in hysteresis (energy loss), which manifests as lower rolling resistance for the tire, contributing to better fuel efficiency. The strong interfacial bonding also improves the reinforcement of the rubber, leading to better mechanical properties and wear resistance.

Interfacial Phenomena and Bonding Mechanisms

Covalent Bonding at Organic-Inorganic Interfaces

3-(Triethoxysilyl)propylsuccinic anhydride (B1165640) is a bifunctional molecule, meaning it possesses two distinct reactive groups that allow it to form covalent bonds with both organic and inorganic materials. cymitquimica.com This dual reactivity is the cornerstone of its utility in creating stable hybrid materials. gelest.com

The molecule consists of a triethoxysilyl group at one end and a succinic anhydride ring at the other, connected by a propyl chain. smolecule.com The triethoxysilyl group is responsible for bonding with inorganic substrates, while the succinic anhydride moiety provides a reactive site for organic polymers and molecules. cymitquimica.comevitachem.com

A key reaction of the succinic anhydride ring is its ring-opening reaction with amine groups. smolecule.comrsc.org This process results in the formation of a stable amide bond, covalently linking the silane (B1218182) to an organic, amine-terminated molecule or polymer. rsc.orgresearchgate.net This reaction is fundamental to its application in the immobilization of biomolecules, such as antibodies, which maintain their specificity after being bound to a surface via this mechanism. rsc.org

Role of Siloxane Bonds

The connection to inorganic surfaces is primarily achieved through the formation of siloxane bonds (Si-O-Si). cymitquimica.com This process begins with the hydrolysis of the triethoxysilyl groups in the presence of moisture. smolecule.com The ethoxy groups (-OCH2CH3) react with water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. cymitquimica.comsmolecule.com

These silanol groups are highly reactive and can condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides. gelest.comsmolecule.com This condensation reaction forms strong, covalent siloxane bonds, effectively anchoring the TESPSA molecule to the inorganic surface. cymitquimica.com Furthermore, the silanol groups can also condense with each other, leading to the formation of a cross-linked polysiloxane network at the interface, which further enhances the stability and durability of the bond. researchgate.net

Interfacial Interactions and Adhesion Enhancement

The formation of a durable bond between organic and inorganic materials is a key feature of silane coupling agents like TESPSA. gelest.com This enhanced adhesion is critical in the production of advanced materials, such as polymer composites, where a strong interface between the polymer matrix and the reinforcing filler is essential for optimal performance. evitachem.com

Controlling Surface Hydrophilicity/Hydrophobicity

The surface properties of a material can be significantly altered by treatment with 3-(triethoxysilyl)propylsuccinic anhydride. The succinic anhydride ring itself is susceptible to hydrolysis. When exposed to water, the anhydride group can open to form two carboxylic acid groups (-COOH). rsc.orgresearchgate.net

This transformation from a cyclic anhydride to a dicarboxylic acid has a profound effect on the surface's affinity for water. The presence of carboxylic acid groups increases the hydrophilicity of the surface, making it more wettable. This property is particularly useful in applications where controlled surface wetting is desired. Conversely, in a non-aqueous environment, the unreacted anhydride can contribute to a more hydrophobic character. This ability to tune the surface properties based on the chemical environment and subsequent reactions of the functional groups is a key advantage of using TESPSA for surface modification.

Interactive Data Table: Functional Groups of this compound and Their Reactivity

| Functional Group | Reactive with | Bond Formed | Effect on Surface Properties |

| Triethoxysilyl | Inorganic surfaces (e.g., glass, silica) with hydroxyl groups | Siloxane (Si-O-Si) | Anchors molecule to inorganic substrate |

| Succinic Anhydride | Amine groups | Amide | Covalently links to organic molecules |

| Succinic Anhydride | Water (hydrolysis) | Carboxylic Acids | Increases surface hydrophilicity |

Computational and Theoretical Studies on 3 Triethoxysilyl Propylsuccinic Anhydride Systems

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. ethz.ch DFT calculations can provide detailed insights into the molecular interactions of 3-(triethoxysilyl)propylsuccinic anhydride (B1165640), both with itself and with other molecules or surfaces.

While specific DFT studies on the intricate molecular interactions of 3-(triethoxysilyl)propylsuccinic anhydride are not extensively documented in publicly available literature, the principles can be extrapolated from research on similar silane (B1218182) coupling agents. For instance, DFT has been effectively used to study the reactivities of silane coupling agents like Si69 and Si75 in silica (B1680970)/rubber composites. nih.gov These studies calculate various electronic properties to predict reaction pathways and energy barriers. nih.gov

A hypothetical DFT analysis of this compound would likely focus on several key areas:

Intermolecular Interactions: Calculating the binding energies of dimers or larger clusters of this compound molecules. This would help in understanding its bulk properties and behavior in solution. The interactions would likely involve a combination of van der Waals forces and weaker hydrogen bonds.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and local softness indices. nih.gov These indices can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for understanding its reaction mechanisms. For example, the anhydride ring is an electrophilic site, susceptible to attack by nucleophiles like amines, while the ethoxy groups on the silicon atom are prone to hydrolysis.

A theoretical investigation would likely employ a functional, such as B3LYP, which has been shown to be effective for studying silane systems, combined with a suitable basis set to accurately describe the electronic structure. nih.gov The results of such calculations could be summarized in a table like the one below, which is a hypothetical representation of what such a study might yield.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |

| Hydrolysis Energy Barrier (Si-OEt) | 15-20 kcal/mol | The energy required to initiate the hydrolysis of the ethoxy groups. |

| Ring-Opening Energy Barrier (with amine) | 10-15 kcal/mol | The energy required for an amine to open the succinic anhydride ring. |

Reaction Rate Theories for Thermal Decomposition Studies

The thermal stability of this compound is a critical parameter for its application in materials science, particularly in processes that involve high temperatures. While comprehensive experimental and computational studies on the thermal decomposition of this specific molecule are limited, insights can be gained from studies on other silanes and from available physical property data. The autoignition temperature of this compound is reported to be 250°C. gelest.com

Computational studies on the thermal decomposition of branched silanes have been performed using DFT calculations, specifically with the B3LYP functional. nih.govresearchgate.net These studies have identified several key decomposition pathways, including:

1,2-Hydrogen Shift: A common reaction in silanes that leads to the formation of silylenes.

Homolytic Dissociation: The breaking of a bond to form two radicals. At high temperatures, this often becomes the rate-determining step. nih.govresearchgate.net

H2 Elimination: The removal of a hydrogen molecule.

Radical Chain Reactions: Subsequent reactions involving the radicals formed during homolytic dissociation.

For this compound, the thermal decomposition would likely be a complex process involving multiple pathways. The presence of the organic propylsuccinic anhydride moiety in addition to the triethoxysilyl group introduces other potential decomposition routes.

Reaction rate theories, such as Transition State Theory (TST), can be combined with computational chemistry to predict the rate constants of these elementary reaction steps. TST allows for the calculation of reaction rates based on the properties of the reactants and the transition state structure. researchgate.net The necessary energetic information, such as activation energies, can be obtained from DFT or other high-level ab initio calculations.

A computational study on the thermal decomposition of this compound would likely involve the following steps:

Identification of Potential Decomposition Pathways: Proposing plausible elementary reaction steps for the decomposition of the molecule.

Calculation of Potential Energy Surfaces: Using DFT or other methods to map out the energy landscape for each proposed reaction pathway, including the structures and energies of reactants, transition states, and products.

Calculation of Rate Constants: Applying TST to calculate the rate constant for each elementary reaction as a function of temperature.

Table 2: Plausible Initial Thermal Decomposition Pathways for this compound

| Pathway | Description | Expected Products |

| Homolytic C-C Bond Cleavage | Scission of a carbon-carbon bond in the propyl chain or succinic anhydride ring. | Alkyl and acyl radicals. |

| Homolytic Si-C Bond Cleavage | Breaking of the silicon-carbon bond. | A triethoxysilyl radical and a propylsuccinic anhydride radical. |

| Decarboxylation | Loss of carbon dioxide from the succinic anhydride ring. | Unsaturated organic fragments. |

| Retro-ene Reaction | A concerted pericyclic reaction involving the propyl chain and the anhydride group. | Propene and a silyl-substituted maleic anhydride derivative. |

Note: This table presents plausible pathways based on general organic and organosilicon chemistry principles.

Mechanistic Insights into Surface Functionalization

One of the primary applications of this compound is the functionalization of surfaces, particularly those of metal oxides like silica. gelest.com The dual functionality of the molecule allows it to act as a bridge between inorganic substrates and organic materials. gelest.com Computational studies, in conjunction with experimental techniques like FT-IR spectroscopy, can provide a detailed picture of the surface functionalization mechanism.

The generally accepted mechanism for the surface functionalization of silica with trialkoxysilanes involves four main steps: feitengchem.com

Hydrolysis: The triethoxy groups on the silicon atom react with water to form silanol (B1196071) (Si-OH) groups. This step can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups can condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers in solution.

Adsorption: The silane molecules or their oligomers adsorb onto the silica surface, likely through hydrogen bonding between the silanol groups of the silane and the surface silanol groups.

Covalent Bonding: With heating or curing, the adsorbed silanes form covalent Si-O-Si bonds with the silica surface through the elimination of water.

In the case of this compound, the succinic anhydride ring provides a reactive handle for the subsequent attachment of other molecules. The anhydride can readily react with nucleophiles, such as primary amines, in a ring-opening reaction to form a stable amide bond and a carboxylic acid group. This reaction is a key feature for applications in biotechnology, such as the immobilization of proteins or DNA.

FT-IR studies have been used to investigate the hydrolysis of the anhydride moiety of (3-triethoxysilylpropyl)succinic acid anhydride. researchgate.net These studies can provide kinetic data, such as the rate constant and activation energy, for the hydrolysis reaction under acidic conditions. researchgate.net

Molecular dynamics (MD) simulations can be used to model the self-assembly of silane molecules on a surface and to study the structure and properties of the resulting monolayer or multilayer. researchgate.net These simulations can provide insights into the packing density, orientation, and conformation of the grafted molecules.

Table 3: Key Reactions in the Surface Functionalization with this compound

| Reaction | Reactants | Products | Significance |

| Hydrolysis of Silane | This compound, Water | 3-(trihydroxysilyl)propylsuccinic anhydride, Ethanol (B145695) | Activation of the silane for bonding to the surface. |

| Surface Condensation | 3-(trihydroxysilyl)propylsuccinic anhydride, Silica Surface | Covalently bound silane layer | Formation of a stable, functionalized surface. |

| Ring-Opening with Amine | Surface-bound succinic anhydride, Primary Amine (R-NH2) | Surface-bound amide and carboxylic acid | Covalent attachment of organic or biological molecules. |

| Hydrolysis of Anhydride | Surface-bound succinic anhydride, Water | Surface-bound dicarboxylic acid | Creates a negatively charged surface at appropriate pH. |

Advanced Functional Materials Derived from 3 Triethoxysilyl Propylsuccinic Anhydride

Biosensor Systems and Bio-receptor Immobilization

3-(Triethoxysilyl)propylsuccinic anhydride (B1165640) (TESPSA) serves as a critical component in the fabrication of sophisticated biosensor systems. Its utility stems from its bifunctional nature, which allows for the stable immobilization of bioreceptor molecules onto various substrates. The triethoxysilyl group facilitates a strong covalent bond with inorganic surfaces like glass and silica (B1680970), which are common materials for biosensor construction. researchgate.net This is achieved through a hydrolysis reaction that forms silanol (B1196071) groups, which then condense with the hydroxyl groups on the substrate surface.

The other end of the TESPSA molecule features a succinic anhydride ring. This functional group readily reacts with amino-terminated molecules, such as proteins, antibodies, and DNA, in a ring-opening reaction to form a stable amide bond. researchgate.nettu-dresden.dersc.org This covalent attachment ensures that the bioreceptors are firmly anchored to the sensor surface, which is essential for the reliability and longevity of the biosensor. A significant advantage of using TESPSA is that it can simplify the surface functionalization process, in some cases eliminating the need for additional passivation steps to block non-specific binding. tu-dresden.dersc.org This leads to a more efficient and streamlined manufacturing process for a wide array of biosensor systems. tu-dresden.de

The effectiveness of this immobilization strategy has been demonstrated in various applications. For instance, fluorescence microscopy has confirmed that antibodies immobilized using TESPSA retain their specificity for their target analytes. tu-dresden.dersc.org This indicates that the immobilization process does not compromise the biological activity of the bioreceptor molecules. The ability to create well-defined and active bioreceptor layers is fundamental to achieving high sensitivity and selectivity in biosensors.

| Substrate | Bioreceptor Type | Key Feature of TESPSA | Outcome |

| Glass Surfaces | Amino-terminated molecules (e.g., antibodies) | Succinic anhydride functionality for covalent bonding | Stable immobilization, retained bioreceptor specificity. researchgate.nettu-dresden.dersc.org |

| Oxide Surfaces | Silanes with succinic anhydride functionalities | Amine-reactive ring-opening reaction | Formation of a stable amide bond. researchgate.net |

| Glass Slide | Fluorescence-labeled oligonucleotides | Hydrolysis of excess anhydride groups | Passivation of the surface against non-specific binding. researchgate.net |

Drug Delivery Systems (e.g., Doxorubicin (B1662922) Loading on Nanomaterials)

The field of drug delivery has benefited significantly from the application of 3-(triethoxysilyl)propylsuccinic anhydride in the development of advanced nanocarriers. One of the most prominent applications is in the loading of chemotherapeutic agents, such as doxorubicin (DOX), onto nanomaterials. nih.govmdpi.com DOX is a potent anticancer drug, but its use is often limited by severe side effects, including cardiotoxicity. nih.govmdpi.com Encapsulating DOX in nanocarriers can help to mitigate these side effects by enabling targeted delivery to tumor tissues. mdpi.com

TESPSA plays a crucial role in functionalizing these nanocarriers, which are often composed of materials like silica. The triethoxysilyl groups of TESPSA allow it to be grafted onto the surface of the nanoparticles. The succinic anhydride ring can then be hydrolyzed to create carboxylic acid groups. These groups can be used to load DOX onto the nanoparticle surface through various mechanisms, including electrostatic interactions and the formation of covalent bonds.

The use of TESPSA-functionalized nanocarriers offers several advantages for drug delivery. It can lead to a higher drug loading capacity and provide better control over the release of the drug. For instance, the release of DOX can be triggered by the lower pH environment typically found in tumors, leading to a more targeted therapeutic effect. While significant progress has been made, challenges such as improving circulation time and scalability for clinical applications remain areas of active research. nih.gov

| Nanocarrier | Drug | Key Challenge with Drug | Role of Nanocarrier |

| Polymeric Nanocarriers | Doxorubicin (DOX) | Dose-limiting cardiotoxicity and systemic side effects. nih.gov | Improved tumor targeting and reduced toxicity. nih.gov |

| Biocompatible Nanoparticles | Doxorubicin (DOX) | Drug resistance and cardiotoxicity. mdpi.com | Enhanced drug stability and minimized premature release. mdpi.com |

| Polymeric Micelles, Hydrogels, etc. | Doxorubicin (DOX) | Limited stability and poor release control in liposomal formulations. nih.gov | Biocompatibility, tunable properties, and ease of fabrication. nih.gov |

Adsorbents for Environmental Remediation (e.g., Heavy Metal Removal)

This compound is instrumental in the synthesis of novel adsorbents for the effective removal of heavy metals from wastewater. The functionalization of various substrates with TESPSA can dramatically improve their capacity to adsorb toxic heavy metal ions. The process involves covalently attaching TESPSA to a substrate, such as silica gel or other materials with suitable surface chemistry. The triethoxysilyl end of the molecule anchors it to the substrate, while the succinic anhydride group provides the active site for metal ion binding.

Once attached, the succinic anhydride ring can be opened to form carboxylic acid groups. These groups have a high affinity for heavy metal ions and can bind them through chelation or ion exchange. This modification significantly enhances the adsorption capacity of the base material. The efficiency of these TESPSA-modified adsorbents is influenced by factors such as pH, contact time, and the initial concentration of the metal ions.

Research has shown that this approach is effective for the removal of a range of heavy metals. The development of such adsorbents is a promising strategy for environmental remediation, offering a way to clean contaminated water sources. The use of readily available and inexpensive substrate materials can also make this technology economically viable for large-scale applications. mdpi.com

| Adsorbent Type | Target Pollutant | Adsorption Mechanism | Key Finding |

| Polyacrylate/kaolin hydrogel composite | Heavy metals (Cr, Co, Ni, Pb) | Adsorption | Adsorption capacities were determined to be 75, 33, 38, and 96 mg/g for Cr, Co, Ni, and Pb, respectively. ekb.eg |

| Maleic anhydride grafted cellulose | Heavy metal ions (Cu(II), Mn(II), Cd(II), Fe(III), Pb(II)) | Adsorption | Maximum adsorption capacities were 29.85, 25.91, 31.84, 26.18, and 33.22 mg/g, respectively. ekb.eg |

| Polyethylene glycol diacrylate-3-sulfopropyl methacrylate (B99206) potassium salt (PEGDA-SMP) hydrogel | Heavy metals | Ion-exchange | The Langmuir constants (KL) for Ag(I), Cu(II), Ni(II), Zn(II), and Pb(II) were 0.1146, 0.1774, 0.1774, 0.1778, and 0.0033 L/mg, respectively. nih.gov |

Coatings and Sealants

This compound is a valuable additive in the formulation of high-performance coatings and sealants. gelest.com Its primary role is to act as a coupling agent, bridging the interface between an inorganic substrate and an organic polymer matrix. gelest.com This function is critical for enhancing the adhesion and durability of the coating or sealant. gelest.com

The triethoxysilyl portion of the TESPSA molecule is capable of forming strong, covalent bonds with inorganic surfaces such as glass, metal oxides, and ceramics. gelest.com This is achieved through hydrolysis and condensation reactions. The succinic anhydride group, on the other hand, can react with the functional groups present in the organic polymer resin, such as amines or hydroxyls. This dual reactivity creates a robust chemical link between the substrate and the coating, significantly improving adhesion.

The incorporation of TESPSA into coating and sealant formulations can lead to a number of performance enhancements. These include improved resistance to moisture, chemicals, and weathering. By strengthening the bond at the interface, TESPSA helps to prevent delamination and blistering, thereby extending the service life of the coated or sealed product. It can also act as a crosslinker within the polymer matrix, further improving the mechanical properties and thermal stability of the material. gelest.com

| Product Type | Function of TESPSA | Substrate Compatibility | Benefit |

| Coatings, Adhesives, Sealants | Coupling Agent | Siliceous surfaces, aluminum, zirconium, tin, titanium, and nickel oxides. gelest.com | Forms a durable bond between organic and inorganic materials. gelest.com |

| Epoxy Resins | Hardener, Coupling Agent | Dibasic surfaces | Enhances the properties of the final product. |

| Micro-particle Surface Modification | Surface Modifier | Various micro-particles | Dramatically enhances color, polarity, adhesion, dispersion, and stability. gelest.com |

Q & A

Q. What are the standard protocols for functionalizing metal oxide nanoparticles (e.g., TiO₂) with TESPSA?

TESPSA is widely used to introduce carboxylic acid groups onto nanoparticle surfaces. A common method involves dispersing nanoparticles (e.g., TiO₂ P25) in a basic aqueous solution (pH 8), adding TESPSA, and refluxing for 4 hours. Post-reaction, centrifugation (8,500 rpm, 30 min) and repeated washing are required to remove unreacted silane . Characterization via FTIR (to confirm Si-O-Ti bonds), TEM (to assess dispersion), and TGA (to quantify grafting efficiency) is essential .

Q. Which characterization techniques confirm successful TESPSA conjugation to substrates?

- FTIR : Peaks at ~1,080 cm⁻¹ (Si-O-Si) and loss of ethoxy groups (~1,190 cm⁻¹) confirm silane hydrolysis and bonding.

- XPS : Detection of silicon (Si 2p) and increased carbon content verify surface modification.

- TGA : Weight loss between 200–400°C corresponds to organic silane decomposition .

Q. What solvents are compatible with TESPSA for surface modification reactions?

Polar aprotic solvents (e.g., toluene, DMF) are preferred to minimize premature hydrolysis. Anhydrous conditions are critical during initial reaction steps to avoid silane self-condensation. Post-hydrolysis, aqueous buffers (pH 7–9) are used for nanoparticle dispersion .

Q. How is TESPSA used in pH-responsive drug delivery systems?

TESPSA-modified surfaces enable pH-dependent release via carboxylate protonation/deprotonation. For example, insulin-loaded nanopipettes functionalized with TESPSA show controlled release under physiological pH gradients, validated by ion-current rectification assays .

Advanced Research Questions

Q. How can TESPSA concentration be optimized to maximize surface grafting while avoiding nanoparticle aggregation?

A systematic study using dynamic light scattering (DLS) and zeta potential measurements is recommended. For TiO₂, concentrations of 2–5 wt% TESPSA (relative to nanoparticle mass) typically balance grafting density and colloidal stability. Aggregation occurs at >10 wt% due to excessive crosslinking .

Q. How does TESPSA compare to aminopropyltriethoxysilane (APTES) in modifying surface charge and stability?

TESPSA introduces negatively charged carboxylates (zeta potential ~-30 mV at pH 7), whereas APTES generates positive charges (~+25 mV). TESPSA-modified surfaces exhibit superior stability in aqueous media but may require carbodiimide chemistry (e.g., EDC/NHS) for further bioconjugation .

Q. What strategies resolve contradictions in hydrolysis conditions (aqueous vs. anhydrous) for TESPSA?

Contradictions arise from solvent polarity and pH. In non-aqueous systems (e.g., toluene), controlled water addition (e.g., 1–2% v/v) enables hydrolysis without aggregation. For aqueous systems, buffered solutions (pH 8–9) stabilize silanol intermediates, preventing premature condensation .

Q. How do TESPSA-modified block copolymers perform under thermal and hydrolytic stress?

TESPSA-containing polymers synthesized via ATRP (e.g., poly(3-(triethoxysilyl)propyl methacrylate)) show enhanced thermal stability (decomposition >250°C by TGA) but hydrolytic sensitivity. Stability tests in acidic/basic media (pH 3–10) reveal backbone degradation at pH >8, necessitating protective coatings for biomedical applications .

Q. What experimental designs address conflicting reports on TESPSA’s reactivity in carbodiimide-mediated conjugations?

Conflicting results often stem from suboptimal EDC/NHS ratios or buffer pH. For TESPSA-carboxyl activation, a molar ratio of 1:2:1 (TESPSA:EDC:NHS) in MES buffer (pH 5.5–6.0) maximizes NHS ester formation. Reaction time should be ≤2 hours to minimize side reactions .

Q. How can TESPSA’s silane reactivity be leveraged in hybrid material synthesis?

TESPSA’s dual functionality (silane + anhydride) enables sequential reactions:

Q. Methodological Notes

- Controlled Hydrolysis : Use inert atmospheres (N₂/Ar) to prevent moisture during silane handling.

- Quantitative Analysis : TGA provides grafting density (µmol/m²) via weight loss calculations.

- Comparative Studies : Pair TESPSA with APTES or mercaptosilanes to evaluate charge, stability, and bioactivity trade-offs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.